
6-Bromo-7-fluoroisoquinoline
Vue d'ensemble
Description
6-Bromo-7-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance that should be stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 6-Bromo-7-fluoroisoquinoline involves modern synthetic methodologies that have been greatly developed over the past decade . These approaches include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of 6-Bromo-7-fluoroisoquinoline is characterized by a nitrogen-containing heteroaromatic and benzene-ring-fused system . The InChI code for this compound is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H .Physical And Chemical Properties Analysis
6-Bromo-7-fluoroisoquinoline has a density of 1.6±0.1 g/cm3 and a boiling point of 311.8±22.0 °C at 760 mmHg . It is a solid substance that should be stored in a dry room at normal temperature .Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
6-Bromo-7-fluoroisoquinoline derivatives have been extensively studied for their antibacterial properties. The palladium-catalyzed cross-coupling reaction involving these compounds has led to the discovery of novel quinolones with excellent Gram-positive activity against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as significant Gram-negative activity. Notably, these compounds demonstrated higher activity against various organisms, including anaerobes and common respiratory pathogens, compared to established antibiotics such as levofloxacin and ciprofloxacin. These findings indicate the potential of 6-Bromo-7-fluoroisoquinoline derivatives in the development of new antibacterial agents (Hayashi et al., 2002).
Anticancer Potential
Research has also highlighted the anticancer potential of certain quinoline derivatives. For instance, 6-Bromo-5-nitroquinoline exhibited pronounced antiproliferative activity against cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. This compound's ability to induce apoptosis in cancer cells underscores its significance in the search for new anticancer drugs (Kul Köprülü et al., 2018).
Photolabile Protecting Group in Biological Applications
6-Bromo-7-fluoroisoquinoline derivatives have found applications in the field of photochemistry as well. The synthesis of 8-bromo-7-hydroxyquinoline, a photolabile protecting group for carboxylic acids, has shown greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other photolabile groups. This makes it valuable in caging biological messengers for in vivo studies (Fedoryak & Dore, 2002).
Safety And Hazards
Orientations Futures
Fluorinated isoquinolines, such as 6-Bromo-7-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties . Therefore, future research directions may include further exploration of these properties and the development of new synthetic methodologies .
Propriétés
IUPAC Name |
6-bromo-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHPXAKLMRODLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-fluoroisoquinoline | |
CAS RN |
1258833-80-5 | |
| Record name | 6-bromo-7-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



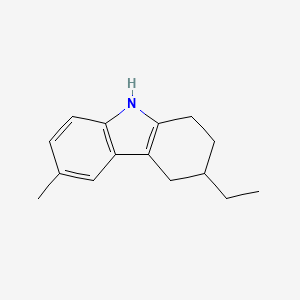
![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)

![1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one](/img/structure/B1374197.png)

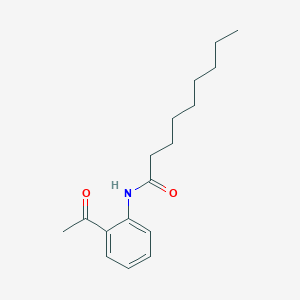
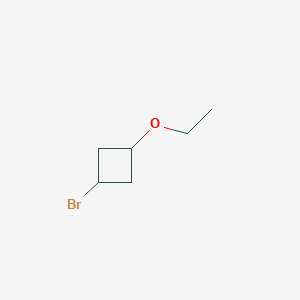
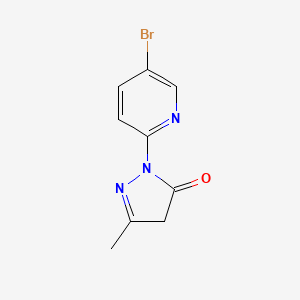

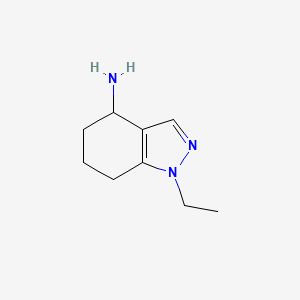
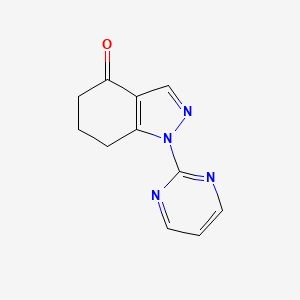
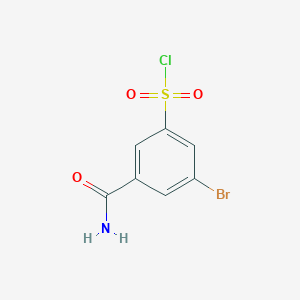
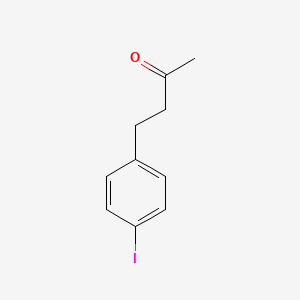
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)